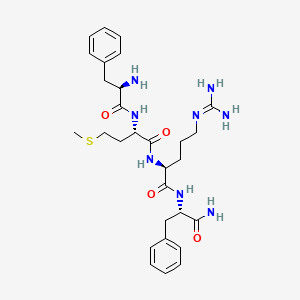

D-Phe-met-arg-phe amide

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22+,23+,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-SBFWRKJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Receptor Pharmacology and Signal Transduction Pathways of D Phe Met Arg Phe Amide and Farps

Identification and Characterization of FaRP Receptors

A major class of receptors for FMRFamide and its related peptides are G protein-coupled receptors (GPCRs). sdbonline.orgijbs.com These receptors are characterized by their seven transmembrane helical domains. ijbs.com The binding of a FaRP to the extracellular domain or transmembrane regions of a GPCR initiates a conformational change in the receptor, which in turn activates an associated intracellular G protein. sdbonline.orgijbs.com

In insects, FaRPs predominantly act through GPCRs to regulate a variety of physiological processes. ijbs.comfrontiersin.org For instance, in the tenebrionid beetles Tenebrio molitor and Zophobas atratus, a predicted FaLP receptor with similarity to other insect FaLP GPCRs is involved in the myostimulatory activity of these peptides on the gut, ejaculatory duct, and oviduct. frontiersin.org Similarly, in the locust Locusta migratoria, both inhibitory and stimulatory effects of FaRPs on the oviduct are mediated through the activation of G proteins, suggesting that a single receptor may be coupled to two different G proteins to produce opposite effects. sdbonline.orgnih.gov

In vertebrates, the mammalian neuropeptide FF (NPFF), which shares a C-terminal RFamide motif with FMRFamide, also acts through GPCRs. nih.govnih.gov The receptors for NPFF, which can also bind FMRFamide, have been identified in the central nervous system of rats. nih.govsdbonline.org

In addition to GPCRs, a distinct class of receptors for FMRFamide are ligand-gated ion channels, specifically FMRFamide-gated sodium channels (FaNaCs). sdbonline.orgroyalsocietypublishing.orgbiologists.com These channels are members of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. physiology.orgnih.govnih.govucl.ac.uk Unlike GPCRs, which rely on second messengers, FaNaCs are directly gated by the binding of FMRFamide, leading to a rapid influx of sodium ions and subsequent depolarization of the cell membrane. sdbonline.orgbiologists.com This direct activation results in a fast excitatory response in neurons. sdbonline.orgbiologists.com

The first FaNaC was cloned from the snail Helix aspersa and was shown to be sensitive to the diuretic drug amiloride (B1667095). sdbonline.orgbiologists.com When expressed in Xenopus oocytes, this channel was directly activated by FMRFamide. sdbonline.orgbiologists.com Subsequent research has identified a broader family of FaNaCs in mollusks and annelids that are gated by FMRFamide, FVRIamides, and Wamides. nih.govuib.no

In Lymnaea stagnalis, a putative FaNaC (LsFaNaC) has been cloned and its expression mapped in the nervous system. jneurosci.orgnih.gov The endogenous channel in the RPeD1 neuron of Lymnaea exhibits the characteristic properties of a FaNaC, including sodium selectivity, amiloride sensitivity, and direct gating by FMRFamide and FLRFamide without the involvement of G-proteins. jneurosci.orgnih.gov

D-Phe-Met-Arg-Phe amide and other FaRPs can also modulate the activity of various ion channels, particularly potassium (K+) channels, often as a downstream consequence of GPCR activation. This modulation can lead to either excitatory or inhibitory effects depending on the specific K+ channel subtype and the neuronal context.

In the marine snail Bulla gouldiana, FMRFamide increases membrane conductance and hyperpolarizes circadian pacemaker neurons by augmenting a delayed rectifier potassium current. nih.gov This peptide also modulates at least one other less voltage-dependent potassium conductance in these cells. nih.gov

In Aplysia sensory neurons, FMRFamide has complex effects on K+ channels. It increases the probability of opening of S-type K+ channels, which are a class of background conductance channels. nih.govrupress.org This action is mediated by the arachidonic acid cascade and its lipoxygenase metabolites. rupress.orgjneurosci.org FMRFamide also reverses the closure of S-K+ channels caused by serotonin, which acts through a cAMP-dependent pathway. nih.gov Furthermore, FMRFamide can activate other K+ currents, such as a steeply voltage-dependent K+ current (IK,V), and decrease a Ca2+-dependent K+ current. jneurosci.org

In the peptidergic caudodorsal neurons of Lymnaea stagnalis, FMRFamide activates a novel voltage-dependent K+ current (IK-F). rupress.orgnih.govnih.gov This activation is dose-dependent with an ED50 of 23 nM. nih.govnih.govmedchemexpress.comtargetmol.com The signaling pathway for this effect involves a G-protein and the lipoxygenase pathway of arachidonic acid metabolism. nih.gov Similarly, in the light green cells of Lymnaea, FMRFamide, along with dopamine (B1211576) and APGWamide, activates an S-like potassium channel, also through a lipoxygenase pathway involving arachidonic acid. jneurosci.org

FMRFamide-Gated Sodium Channels (FaNaCs) as Ligand-Gated Ion Channels

Ligand-Receptor Binding Kinetics and Affinity Profiling

The interaction between this compound and its receptors is characterized by specific binding kinetics and affinities. These parameters determine the concentration of the peptide required to elicit a biological response and can vary depending on the receptor subtype and the tissue.

In the snail Helix aspersa, ligand displacement studies using receptor membrane preparations have shown that the affinity of various FMRFamide-like peptides correlates with their conformational properties in solution. jneurosci.org The conserved C-terminal "LRF-NH2" region appears to be flexible and crucial for fitting into the receptor's active site. jneurosci.org

In the locust oviduct, two distinct binding sites for FMRFamide-related peptides have been identified. nih.gov Both inhibitory and stimulatory FaRPs appear to share the same binding site, with the minimum sequence required for binding being VFLRFamide. nih.gov This suggests that a single receptor can transduce both inhibitory and stimulatory signals, with the nature of the response being determined by different activation domains on the peptide. nih.gov

In rat spinal cord, competitive ligand binding assays have been used to characterize the receptors for the mammalian FMRFamide-like peptide, NPFF. nih.gov FMRFamide binds to these receptors with a Ki of 1.8 nM, which is a lower affinity than NPFF (Ki = 0.26 nM) but significantly more potent than the C-terminal tetrapeptide of NPFF, PQRFamide (Ki = 12 nM). nih.gov This indicates that while the C-terminal Arg-Phe-amide is critical for binding, other residues also contribute to the affinity. nih.gov Notably, FMRFamide and other FaRPs show very low affinity for opioid receptors, indicating that their interaction with the opioid system is not due to direct binding to these receptors. nih.gov

Table 1: Binding Affinities of FMRFamide and Related Peptides to NPFF Receptors in Rat Spinal Cord

| Peptide | Ki (nM) |

| NPFF | 0.26 |

| FMRFamide | 1.8 |

| PQRFamide | 12 |

| PMRFamide | 0.54 |

| FFRFamide | 0.25 |

| FWRFamide | 0.42 |

| D-Tyr-(p-benzoyl-Phe)-norLeu-Arg-Phe-amide | 0.23 |

| dansyl-PQRFamide | 6.1 |

| dansyl-RFamide | 73 |

| Data from Gouardères et al. (1993). nih.gov |

Intracellular Signaling Cascades Activated by this compound and FaRPs

The activation of GPCRs by this compound and other FaRPs can lead to the modulation of intracellular second messenger systems, including cyclic nucleotide pathways such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway.

In the heart of the snail Lymnaea stagnalis, FMRFamide and other related peptides encoded on the same gene have been shown to influence the levels of cAMP. nih.govbiologists.com The addition of FMRFamide to heart membrane preparations leads to a significant increase in the rate of cAMP production. nih.govbiologists.com This increase in cAMP is thought to be at least partially responsible for the cardioexcitatory effects of the peptide. nih.govbiologists.com Further supporting this, a membrane-permeable analog of cAMP, 8-bromo-cyclic AMP, mimics the excitatory effects of FMRFamide on the heart. biologists.com In contrast, these peptides had no significant effect on cyclic guanosine (B1672433) monophosphate (cGMP) production. biologists.com

In the hard clam Mercenaria mercenaria, FMRFamide is also believed to increase the force and frequency of the heartbeat through a pathway involving an increase in cytoplasmic cAMP. wikipedia.org

However, the involvement of cAMP is not universal for all FaRP signaling. In Aplysia sensory neurons, FMRFamide produces its effects on S-K+ channels through a cAMP-independent mechanism and can actually reverse the effects of serotonin, which acts via a cAMP-dependent pathway. nih.gov Furthermore, in some insect systems, the involvement of second messengers like cAMP and inositol (B14025) 1,4,5-trisphosphate (IP3) in FaLP signaling has been negated. ijbs.com This highlights the diversity of signaling mechanisms utilized by this peptide family.

Regulation of Protein Phosphorylation and Dephosphorylation Events

The signaling cascades initiated by this compound and FaRPs also involve the complex regulation of protein phosphorylation and dephosphorylation. In Aplysia sensory neurons, the neuropeptide FMRFamide has been shown to counteract the effects of serotonin, which acts via a cAMP-dependent protein phosphorylation mechanism to close S-type potassium channels. nih.govnih.gov FMRFamide, conversely, promotes the opening of these channels. nih.gov

FMRFamide's action involves a decrease in the resting levels of protein phosphorylation, a process that appears to be independent of changes in cAMP levels. nih.govsdbonline.org This suggests that FMRFamide can trigger a receptor-mediated decrease in protein phosphorylation through mechanisms such as the activation of a phosphatase or the inhibition of certain kinases. nih.gov Specifically, research points to the involvement of protein phosphatase-1 (PP1) in the physiological actions of FMRFamide. sdbonline.org By promoting the dephosphorylation of specific target proteins, FMRFamide can reverse the effects of kinases activated by other signaling pathways, thereby modulating neuronal excitability and neurotransmitter release. nih.govsdbonline.org This antagonistic relationship between phosphorylation and dephosphorylation events provides a sophisticated mechanism for the fine-tuning of neuronal responses. The ability of a receiver domain to catalyze its own dephosphorylation is a key feature of signal termination in many two-component signal transduction systems. asm.org

Interactions with Nitric Oxide (NO) Biosynthesis Pathways

Emerging evidence suggests a functional interaction between FMRFamide-related peptides and the nitric oxide (NO) signaling pathway in the nervous system of some invertebrates. researchgate.netkarger.com NO, a gaseous signaling molecule, is synthesized by nitric oxide synthase (NOS). frontiersin.org Studies in gastropod species have revealed a close anatomical proximity between FMRFamide-containing nerve fibers and NADPH-diaphorase-positive neurons, which are indicative of NOS activity. researchgate.netnih.gov

Functionally, the application of FMRFamide has been shown to stimulate NO production in a dose-dependent manner in the central ganglia of Helix lucorum. karger.com This effect is blocked by NOS inhibitors, indicating that the observed increase in nitrite (B80452) (a stable breakdown product of NO) is due to enzymatic NO synthesis. karger.comnih.gov One proposed mechanism for this interaction is that FMRFamide is hydrolyzed by extracellular peptidases, leading to the local release of arginine, a substrate for NOS. nih.gov This released arginine is then transported into NOS-containing cells to fuel the production of NO. nih.gov

However, the relationship between FMRFamide and NO production may be complex and context-dependent. In the cuttlefish Sepiella japonica, while both FMRFamide precursor and NOS expression are upregulated during an immune response, further investigation suggests that FMRFamide may act as an inhibitory factor on NO production at later stages of the immune reaction, possibly as a feedback mechanism to prevent excessive cytotoxicity. frontiersin.orgnih.gov This suggests a regulatory role for FMRFamide in modulating NO signaling, which can be either stimulatory or inhibitory depending on the physiological context and species. researchgate.netnih.gov

Receptor Selectivity and Specificity of this compound Analogs

The biological effects of this compound and other FaRPs are mediated by specific G-protein coupled receptors (GPCRs). frontiersin.org The structure of the peptide, particularly the C-terminal Arg-Phe-amide motif, is critical for receptor binding and activation. nih.govnih.gov Structure-activity relationship studies using various analogs of FMRFamide have provided valuable insights into the receptor's binding requirements.

In rat spinal cord, while FMRFamide binds with high affinity to neuropeptide FF (NPFF) receptors, substitutions at the first and second positions of the FMRFamide sequence are generally well-tolerated. nih.gov In contrast, the C-terminal Arg-Phe-amide is essential for binding. nih.gov The chirality of the amino acid residues also plays a significant role; for instance, a D-Phe substitution at the C-terminal position can lead to a considerable reduction in inhibitory potency. cdnsciencepub.com

The table below summarizes the binding affinities (Ki) of several FMRFamide analogs to rat spinal cord NPFF receptors, illustrating the impact of structural modifications on receptor selectivity.

| Compound/Analog | Ki (nM) |

| Neuropeptide FF (NPFF) | 0.26 |

| This compound (FMRFamide) | 1.8 |

| PMRFamide | 0.54 |

| FFRFamide | 0.25 |

| FWRFamide | 0.42 |

| PQRFamide | 12 |

| Dansyl-PQRFamide | 6.1 |

| Dansyl-RFamide | 73 |

| D-Tyr-(p-benzoyl-Phe)-norLeu-Arg-Phe-amide | 0.23 |

| Data sourced from a competitive ligand binding assay on rat spinal cord NPFF receptors. nih.gov |

These findings highlight the nuanced structural requirements for high-affinity binding and demonstrate how modifications to the peptide sequence can alter receptor selectivity and potency. This knowledge is crucial for the design of synthetic analogs with specific pharmacological profiles.

Physiological and Neuromodulatory Roles in Non Human Animal Models

Invertebrate Systems

FMRFamide and its related peptides are widespread throughout the nervous systems of invertebrates, where they function as neurotransmitters, neuromodulators, and neurohormones, regulating a vast array of biological activities from cardiac function to complex behaviors. wikipedia.org

In the phylum Mollusca, FMRFamide is a key signaling molecule, implicated in a multitude of physiological regulatory pathways. researchgate.net Its presence has been confirmed in seven of the eight classes of mollusks, underscoring its fundamental importance. researchgate.net

The initial discovery of FMRFamide was linked to its potent cardioexcitatory effects in the clam Macrocallista nimbosa. wikipedia.orgnih.gov Subsequent research has consistently demonstrated its role in modulating cardiac activity and muscle contractility across various molluscan species. nih.gov In the hard clam, Mercenaria mercenaria, FMRFamide increases both the force and frequency of the heartbeat, an effect thought to be mediated by an increase in cytoplasmic cAMP. wikipedia.org Similarly, it is recognized as a powerful cardioactive neuropeptide in the pond snail, Lymnaea stagnalis. researchgate.net

Beyond the heart, FMRFamide influences a range of other muscle types. In Aplysia, it elicits dose-dependent, phasic contractions of the gill musculature. jneurosci.org It also modulates the contraction of somatic and visceral muscles in various mollusks. researchgate.net For instance, in the blue mussel, Mytilus edulis, FMRFamide-related peptides work synergistically to regulate the contractility of the anterior byssus retractor muscle (ABRM), a specialized "catch" muscle. frontiersin.orgmnhn.fr In the snail Helisoma, FMRFamide peptides have been shown to have physiological actions at peripheral neuromuscular synapses. frontiersin.org

| Species | Tissue/Organ | Observed Effect | Reference |

|---|---|---|---|

| Mercenaria mercenaria (Hard Clam) | Heart | Increases force and frequency of heartbeat | wikipedia.org |

| Lymnaea stagnalis (Pond Snail) | Heart | Potent cardioactive effects | researchgate.net |

| Aplysia californica (Sea Hare) | Gill | Induces phasic contractions | jneurosci.org |

| Mytilus edulis (Blue Mussel) | Anterior Byssus Retractor Muscle (ABRM) | Modulates contractile activity | frontiersin.orgmnhn.fr |

| Helisoma trivolvis (Ram's-horn Snail) | Peripheral Synapse | Modulates muscle activity | frontiersin.org |

FMRFamide exerts profound control over neuronal function, acting as both a fast neurotransmitter and a slower neuromodulator. nih.govuib.no Its mechanisms of action are diverse, involving the modulation of various ion channels. In neurons of the snail Helix aspersa, FMRFamide can directly gate a specific type of sodium channel, now known as the FMRFamide-gated sodium channel (FaNaC). nih.govsb-peptide.com This action results in a rapid depolarization of the neuron, consistent with the role of a fast excitatory neurotransmitter. sb-peptide.com These channels are highly selective for sodium ions and can be blocked by amiloride (B1667095). nih.govjneurosci.org

In contrast, FMRFamide can also have inhibitory or modulatory effects through other pathways. In the peptidergic caudodorsal cells of Lymnaea stagnalis, the peptide activates a novel, voltage-dependent potassium current. nih.govnih.gov This K+ current leads to hyperpolarization and a decrease in neuronal excitability. nih.gov Similarly, in the neuroendocrine light green cells of Lymnaea, FMRFamide, along with dopamine (B1211576) and APGWamide, activates an S-like potassium conductance, which also serves to inhibit cell activity. jneurosci.org The signaling pathway for K+ channel activation in several molluscan systems, including Aplysia sensory neurons and Lymnaea caudodorsal cells, involves the lipoxygenase pathway of arachidonic acid metabolism. nih.govjneurosci.org In the bag cell neurons of Aplysia, FMRFamide terminates neuronal discharge by modulating a combination of calcium, potassium, and chloride conductances. frontiersin.orgmnhn.fr

| Species | Neuron Type | Mechanism of Action | Resulting Effect | Reference |

|---|---|---|---|---|

| Helix aspersa | Unspecified Neurons | Directly gates FMRFamide-gated Na+ channels (FaNaCs) | Fast depolarization / Excitation | nih.govsb-peptide.com |

| Lymnaea stagnalis | Caudodorsal Cells (CDCs) | Activates a voltage-dependent K+ current via lipoxygenase pathway | Inhibition / Hyperpolarization | nih.govnih.gov |

| Lymnaea stagnalis | Light Green Cells (LGCs) | Activates an S-like K+ conductance | Inhibition | jneurosci.org |

| Aplysia californica | Bag Cell Neurons | Modulates Ca2+, K+, and Cl- conductances | Termination of afterdischarge | frontiersin.orgmnhn.fr |

| Aplysia californica | Sensory Neurons | Stimulates S-K+ current via arachidonic acid pathway | Modulation of excitability | nih.gov |

A critical function of FMRFamide in mollusks is the regulation of reproductive processes, often through the control of neuroendocrine cells. frontiersin.orgmnhn.fr A well-documented example is its role in the egg-laying behavior of the pond snail, Lymnaea stagnalis. In this species, a group of neuroendocrine cells known as the caudodorsal cells (CDCs) synthesize and release an egg-laying hormone (caudodorsal cell hormone, CDCH). frontiersin.orgnih.gov FMRFamide strongly inhibits the electrical activity of the CDCs by activating potassium currents, which prevents the release of this ovulation hormone. frontiersin.orgmnhn.frnih.govnih.gov

This regulatory role extends to other mollusks. In the cephalopod Octopus vulgaris, FMRFamide inhibits the activity of the optic gland, an organ that plays a crucial role in controlling sexual maturation. frontiersin.orgmnhn.fr In another cephalopod, the cuttlefish (Sepia officinalis), FMRFamide and related peptides are directly involved in the physical process of egg-laying. They have been shown to stimulate contractions of the oviduct, thereby controlling the transport of oocytes. frontiersin.orgmnhn.frmnhn.fr

| Species | Target Cells/Organ | Effect of FMRFamide | Physiological Outcome | Reference |

|---|---|---|---|---|

| Lymnaea stagnalis | Caudodorsal Cells (CDCs) | Inhibits electrical activity via K+ channel activation | Inhibition of Egg-Laying Hormone (CDCH) release | frontiersin.orgmnhn.frnih.govnih.gov |

| Octopus vulgaris | Optic Gland | Inhibitory | Regulation of sexual maturity | frontiersin.orgmnhn.fr |

| Sepia officinalis | Oviduct | Stimulates muscle contractions | Control of oocyte transport / Egg-laying | frontiersin.orgmnhn.frmnhn.fr |

FMRFamide-like peptides (FaLPs) are a significant group of neuropeptides in arthropods, influencing a wide range of physiological processes including circulation, digestion, and behavior. nih.gov

In various arthropods, FaLPs are key regulators of the circulatory and digestive systems. wikipedia.orgnih.gov In crustaceans such as lobsters and crabs, these peptides are known to modulate the circulatory system and the stomatogastric nervous system, which controls the muscles of the gut. nih.gov For example, FMRFamide-related peptides F1 and F2, isolated from lobster pericardial organs, have cardioexcitatory effects. sdbonline.org

In insects, FaLPs also play a crucial role. In the locust, Schistocerca gregaria, extracts containing endogenous FMRFamide-like peptides demonstrate bioactivity on the heart, suggesting a role as circulating neurohormones that regulate cardiac function. biologists.com The influence of these peptides extends to the digestive tract. In the cockroach Leucophaea maderae, the related peptide leucomyosuppressin (B1674809) inhibits the spontaneous contractions of the hindgut. pnas.org Furthermore, in the blowfly Calliphora vomitoria, specific FMRFamide-like peptides act as potent secretagogues, inducing fluid secretion from the isolated salivary gland, a key component of the digestive system. pnas.org

| Arthropod Group/Species | System/Organ | Observed Effect | Reference |

|---|---|---|---|

| Crustaceans (General) | Circulatory & Stomatogastric Systems | Modulation of activity | nih.gov |

| Homarus americanus (Lobster) | Heart (Pericardial Organs) | Cardioexcitatory effects from related peptides (F1, F2) | sdbonline.org |

| Schistocerca gregaria (Locust) | Heart | Modulation of heart activity (neurohormonal role) | biologists.com |

| Leucophaea maderae (Cockroach) | Hindgut | Inhibition of spontaneous contractions by related peptide | pnas.org |

| Calliphora vomitoria (Blowfly) | Salivary Gland | Induction of fluid secretion | pnas.org |

Arthropod Physiological Processes and Behavior

Influence on Reproductive Functions

In many invertebrate species, FMRFamide-related peptides are integral to the regulation of reproductive processes. wikipedia.org For instance, in some mollusks, these peptides are involved in controlling the muscles associated with reproductive organs, such as the penis retractor muscle in gastropods, and they also play a role in the regulation of egg-laying in cephalopods. researchgate.net Studies in insects and other arthropods have further revealed that FLPs influence the contractile activity of both male and female reproductive systems, highlighting their crucial role in successful reproduction. nih.gov In the nematode Caenorhabditis elegans, the expansive family of FLPs is known to have a broad impact on reproduction, among other functions. nih.gov

Modulation of Circadian Rhythms and Locomotor Activity

FMRFamide-like peptides have been identified as key modulators of circadian rhythms and locomotor activity in various invertebrates. researchgate.net Research in insects has established that FaLPs are involved in regulating daily cycles of activity, including influencing phase changes in response to environmental cues. nih.gov This suggests a role for these neuropeptides in synchronizing an organism's behavior with its external environment. In mammals, endogenous FMRFamide-related peptides have been linked to the day-night rhythm of nociceptive sensitivity, further indicating a conserved role in modulating rhythmic physiological processes. nih.gov

Nematode Neuromodulation and Behavioral Phenotypes

The nematode Caenorhabditis elegans has proven to be an invaluable model for dissecting the complex roles of FMRFamide-like peptides. With at least 32 genes encoding for FLPs, this organism possesses an unusually intricate FLP system. nih.govbioscientifica.com These peptides are expressed in a majority of the 302 neurons in the C. elegans nervous system, including sensory neurons, interneurons, and motor neurons. nih.gov This widespread expression is reflected in their diverse functions, which include the modulation of locomotion, feeding, reproduction, and various other behaviors. nih.govfrontiersin.org The sheer number and functional diversity of FLPs in C. elegans underscore their central importance in nematode neurobiology. cambridge.org

Annelid Nervous System Function and Muscle Control

In annelids, FMRFamide and related peptides are recognized as significant components of the nervous system, where they contribute to the control of muscle activity. wikipedia.orgxmu.edu.cn These neuropeptides act as neurotransmitters or neuromodulators, influencing the contraction of both somatic and visceral muscles. xmu.edu.cnsmolecule.com This function is critical for a range of physiological processes, from locomotion to the functioning of internal organs. The presence and action of FMRFamide-like peptides in the annelid nervous system highlight their fundamental role in neuromuscular regulation within this phylum. researchgate.net

Coelenterate Neural Signaling and Primitive Nervous Systems

The nervous systems of coelenterates, considered among the most primitive in the animal kingdom, are notably rich in neuropeptides, with FMRFamide-like peptides being particularly abundant. nih.govjst.go.jp Immunocytochemical studies using antisera against the C-terminal RFamide sequence have been instrumental in visualizing the nervous systems of these organisms in remarkable detail. nih.govjst.go.jp In coelenterates, these peptides are involved in neural signaling and are thought to play a role in neurotransmission, as evidenced by their ability to induce muscle contractions. jst.go.jp The early emergence and widespread distribution of these peptides in such primitive nervous systems suggest their foundational role in the evolution of neural communication. researchgate.net

Vertebrate Systems (Non-Human Mammals)

While FMRFamide itself is primarily found in invertebrates, related peptides with the C-terminal RFamide motif are present in vertebrates and exert significant neuromodulatory effects.

Modulation of Opioid Receptors and Antinociception in Murine Models

In murine models, endogenous mammalian FMRFamide-related peptides have been shown to interact with opioid systems, influencing pain perception (antinociception). wikipedia.org These peptides can produce naloxone-sensitive antinociception, meaning their pain-relieving effects can be blocked by an opioid antagonist. wikipedia.org Conversely, they can also reduce the analgesic effects of morphine. wikipedia.orgnih.gov Specifically, intracerebroventricular administration of the FMRFamide-related peptides F8Fa and A18Fa has been found to significantly decrease morphine-induced analgesia in mice. nih.gov This demonstrates a complex modulatory role where these peptides can act as anti-opioid agents, potentially influencing the efficacy of opioid-based pain therapies. nih.gov

Table 1: Summary of D-Phe-met-arg-phe Amide's Roles in Animal Models

| Section | Animal Model | Key Findings |

|---|---|---|

| 5.1.2.2 | Invertebrates (Mollusks, Insects) | Regulates reproductive muscle contraction and egg-laying. researchgate.netnih.gov |

| 5.1.2.3 | Invertebrates (Insects), Mammals | Modulates circadian rhythms, locomotor activity, and nociceptive sensitivity. researchgate.netnih.govnih.gov |

| 5.1.3 | Nematodes (C. elegans) | Extensive family of FLPs modulates a wide range of behaviors including locomotion and reproduction. nih.govfrontiersin.org |

| 5.1.4 | Annelids | Controls somatic and visceral muscle contraction. xmu.edu.cnsmolecule.com |

| 5.1.5 | Coelenterates | Acts in neural signaling and neurotransmission in primitive nervous systems. nih.govjst.go.jp |

| 5.2.1 | Murine Models | Modulates opioid receptors, producing antinociceptive effects and reducing morphine-induced analgesia. wikipedia.orgnih.gov |

Influence on Hormone Secretion (e.g., Growth Hormone, Insulin (B600854), Somatostatin)

The tetrapeptide this compound and its related family of FMRFamide peptides exert notable influence over the secretion of various hormones from the pancreas and pituitary gland in non-human animal models. Research highlights a predominantly inhibitory role on pancreatic hormone release, while the effects on pituitary growth hormone appear more complex and species-dependent.

In amphibians, peptides structurally related to Phe-Met-Arg-Phe-NH2 (FMRFamide) have been demonstrated to stimulate the release of growth hormone (GH). ebm-journal.org For instance, a novel hypothalamic RF amide peptide identified in the bullfrog, designated frog GH-releasing peptide (fGRP), showed GH-releasing activity. ebm-journal.org In contrast, studies in the sea lamprey, an agnathan, suggest that RFamide peptides may be physiologically involved in the inhibition of GH release from the pituitary. oup.com In mammals, research on related RFamide peptides in rhesus monkeys has shown that some, like 26RFa, can stimulate GH secretion. researchgate.net

The influence of FMRFamide on pancreatic hormones has been more directly characterized. In studies using the isolated perfused rat pancreas, FMRF-NH2 was found to significantly inhibit insulin and somatostatin (B550006) secretion that was stimulated by glucose. nih.gov At a concentration of 1 microM, FMRF-NH2 produced a significant inhibition of both glucose-stimulated insulin release and somatostatin release. nih.gov However, it did not affect glucagon (B607659) secretion under conditions of low glucose, high glucose, or arginine stimulation. nih.gov

Further studies on related mammalian FMRFamide peptides, such as A-18-F-amide and F-8-F-amide, have corroborated these inhibitory effects. In the isolated perfused rat pancreas, A-18-F-amide dose-dependently inhibited insulin secretion induced by glucose and arginine. nih.gov Similarly, F-8-F-amide also demonstrated a potent inhibitory effect on both stimulated insulin and somatostatin release. nih.gov These findings underscore the modulatory role of this peptide family on islet beta and D cell activity in the rat pancreas. nih.gov

| Peptide | Animal Model | Hormone | Effect | Key Findings | Citations |

| FMRFamide-related peptides | Amphibians | Growth Hormone | Stimulation | Peptides with a similar RF amide motif stimulate GH release. | ebm-journal.org |

| RFamide peptides | Sea Lamprey | Growth Hormone | Inhibition | May be involved in inhibiting GH release from the pituitary. | oup.com |

| 26RFa (RFamide peptide) | Rhesus Monkey | Growth Hormone | Stimulation | Intravenous administration stimulated GH secretion. | researchgate.net |

| FMRF-NH2 | Rat (perfused pancreas) | Insulin | Inhibition | Significantly inhibited glucose-stimulated insulin release. | nih.gov |

| FMRF-NH2 | Rat (perfused pancreas) | Somatostatin | Inhibition | Significantly inhibited glucose-stimulated somatostatin release. | nih.gov |

| FMRF-NH2 | Rat (perfused pancreas) | Glucagon | No Effect | No effect on glucagon secretion under various stimuli. | nih.gov |

| A-18-F-amide | Rat (perfused pancreas) | Insulin | Inhibition | Concentration-dependently inhibited glucose- and arginine-induced insulin secretion. | nih.gov |

| A-18-F-amide | Rat (perfused pancreas) | Somatostatin | Inhibition | Inhibitory actions were observed on pancreatic D-cell secretion. | nih.gov |

| F-8-F-amide | Rat (perfused pancreas) | Insulin | Inhibition | Inhibited stimulated insulin release. | nih.gov |

| F-8-F-amide | Rat (perfused pancreas) | Somatostatin | Inhibition | Inhibited stimulated somatostatin release. | nih.gov |

Effects on Gastrointestinal Motility

The chemical compound this compound and its related peptides have been shown to influence gastrointestinal motility, primarily by inhibiting colonic propulsion in mouse models. This effect appears to be mediated through opioid-like pathways.

In studies examining colonic propulsive motility in mice, intracerebroventricularly (i.c.v.) administered FMRFamide-like peptides produced a dose-related inhibition of motility. nih.gov This was measured as an increase in the time it took for the mice to expel a colonic bead. nih.govcapes.gov.br Notably, analogs with a D-amino acid substitution in the second position, such as [D-Met2]-FMRFamide, conferred significantly enhanced inhibitory activity. nih.gov The C-terminal dipeptide sequence Arg-Phe-NH2 was found to be sufficient to produce this inhibitory effect. nih.gov

The mechanism of this inhibition appears to involve opioid receptors. The inhibitory effect of [D-Met2]-FMRFamide was blocked by the opioid antagonist naloxone. nih.gov This suggests that these peptides behave as opioid-like agonists in the context of mouse colonic motility. nih.gov Further supporting this, the inhibitory effects of FMRFamide on colonic bead expulsion were found to be additive to those of morphine, and also individually blocked by naloxone. capes.gov.br This indicates that FMRFamide does not antagonize the effects of morphine but rather exhibits its own opioid agonist properties in this system. capes.gov.br In gastropods, FMRFamide has been shown to have complex effects on intestinal contractile activity, inducing an initial relaxation followed by prolonged contractions. nih.gov

| Peptide/Analog | Animal Model | Endpoint | Effect | Key Findings | Citations |

| FMRFamide-like peptides | Mouse | Colonic Propulsive Motility | Inhibition | Produced a dose-related increase in colonic bead expulsion time. | nih.gov |

| [D-Met2]-FMRFamide | Mouse | Colonic Propulsive Motility | Enhanced Inhibition | D-amino acid substitution significantly enhanced the inhibitory activity. | nih.gov |

| FMRFamide | Mouse | Colonic Propulsive Motility | Inhibition | Delayed expulsion of a colonic bead when administered i.c.v. | capes.gov.br |

| FMRFamide | Gastropod | Intestinal Contractile Activity | Biphasic (Relaxation then Contraction) | Caused initial relaxation followed by sustained contractions. | nih.gov |

Comparative Neurobiology and Evolutionary Insights into Farps

Phylogenetic Distribution and Diversity of FaRP Families Across Metazoan Lineages

FMRFamide-related peptides (FaRPs) are a remarkably widespread and diverse family of signaling molecules, found across the breadth of the animal kingdom (Metazoa). Their presence in early-diverging phyla, such as Cnidaria (e.g., sea anemones, hydra), suggests they were among the first neurotransmitters utilized in the evolution of nervous systems. pnas.org From these ancient origins, FaRPs have been identified in virtually all major animal phyla, including nematodes, annelids, mollusks, arthropods, and deuterostomes like vertebrates. frontiersin.orgresearchgate.net

The term "FaRP" or "FMRFamide-like peptide" (FLP) is often used broadly to describe any peptide ending in the RFamide motif. nih.gov However, more specific families are recognized based on sequence homology and the genes that encode them. ijbs.com In invertebrates, the diversity is extensive. The nematode Caenorhabditis elegans, for instance, possesses at least 32 genes (flp genes) that are predicted to produce over 70 distinct FLPs, making it an unusually complex system. frontiersin.orgnih.gov In mollusks, from which FMRFamide was first isolated, a variety of FaRPs have been characterized, including the tetrapeptide FMRFamide itself and N-terminally extended versions like pQDPFLRFamide and FLRFamide. frontiersin.org

Insects exhibit several well-defined FaRP families derived from distinct precursor genes, including:

FMRFamides: Peptides with a C-terminal FMRFamide sequence. researchgate.net

Myosuppressins: Characterized by a C-terminal FLRFamide motif. annualreviews.org

Sulfakinins (SKs): Possess a C-terminal sequence like (E,D)DYGHMRFamide. annualreviews.org

Neuropeptide F (NPF) and short Neuropeptide F (sNPF): These also feature an RFamide C-terminus. ijbs.com

In vertebrates, five main families of RFamide-type neuropeptides are recognized: Gonadotropin-inhibitory hormone (GnIH), Neuropeptide FF (NPFF), pyroglutamylated RFamide peptide (QRFP), prolactin-releasing peptide (PrRP), and Kisspeptin. frontiersin.orgnih.gov With the exception of the PrRP system, the evolutionary origins of these vertebrate peptide families can be traced back to the common ancestor of all bilaterally symmetric animals. nih.gov This indicates that the RFamide motif is both an ancient and convergent feature of neuropeptides, with different lineages showing conservation, acquisition, or loss of this motif over evolutionary time. nih.gov

Table 1: Phylogenetic Distribution of Selected FaRP Families

| Peptide Family | Key C-terminal Motif | Representative Phyla |

|---|---|---|

| FMRFamides | FMRFamide | Mollusca, Arthropoda, Nematoda nih.govfrontiersin.org |

| Myosuppressins | FLRFamide | Arthropoda annualreviews.org |

| Sulfakinins | HMRFamide | Arthropoda annualreviews.org |

| GnIH/LPXRFa | LPXRFamide | Chordata (Vertebrates) frontiersin.orgfrontiersin.org |

| NPFF/PQRFa | PQRFamide | Chordata (Vertebrates) frontiersin.orgfrontiersin.org |

| QRFP | QRFPamide | Chordata (Vertebrates) frontiersin.orgnih.gov |

| Kisspeptin | RFamide | Chordata (Vertebrates) frontiersin.orgnih.gov |

Conservation and Divergence of FaRP Genes and Cognate Receptors

The evolutionary history of FaRPs is marked by both deep conservation and significant divergence in their genes and receptors. The genes encoding FaRPs typically produce a large preproprotein that is cleaved to release multiple, often different, peptide copies. biologists.comresearchgate.net

The receptors that mediate FaRP signaling also show a mixed pattern of conservation and divergence. Most FaRPs act through G protein-coupled receptors (GPCRs). pnas.org Phylogenetic analyses suggest that the vertebrate GnIH receptor (GPR147) is evolutionarily related to FMRFamide-like peptide receptors in nematodes, and that the GnIH system likely evolved from an ancestral FMRFamide peptide-receptor pair. frontiersin.org In some cases, homologous ligands activate homologous receptors across vast evolutionary distances. royalsocietypublishing.org For instance, a receptor in the brachiopod Terebratalia transversa is closely related to the FMRFamide receptor in the annelid Platynereis dumerilii and responds to similar FaRPs. royalsocietypublishing.org

However, receptor systems can also undergo significant lineage-specific evolution. A striking example is seen in the great pond snail, Lymnaea stagnalis, which exhibits a remarkable evolutionary expansion of FMRFamide-like receptor genes. ifremer.fr This proliferation of receptor types may be linked to the evolution of the snail's complex hermaphroditic reproductive system. ifremer.fr This highlights how gene duplication and divergence can provide the raw material for evolutionary innovation in signaling pathways.

Evolution of Ligand Recognition within the DEG/ENaC Ion Channel Superfamily

While most FaRPs signal through GPCRs, a distinct and rapid mode of action occurs through direct gating of ion channels belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. pnas.orgscribd.com These peptide-gated ion channels represent a fascinating case study in the evolution of ligand recognition. The FMRFamide-gated Na+ channel (FaNaC), first identified in snails, and the Hydra Na+ channels (HyNaCs) from the early-diverging cnidarian Hydra, are prominent examples. nih.govd-nb.info

The existence of peptide-gated channels in both cnidarians and bilaterians (like snails) suggests that this form of ligand gating is an ancient feature of the DEG/ENaC superfamily, possibly predating the divergence of these major animal lineages. nih.govd-nb.info This raises the possibility that the ancestral DEG/ENaC channel may have been gated by a neuropeptide. d-nb.info

Structural and functional studies of FaNaC have provided detailed insights into how these channels recognize their peptide ligands. The ligand-binding site is located in the extracellular domain of the channel. nih.gov Chemical modifications and mutagenesis experiments on a FaNaC from the snail Helix aspersa have shown that specific amino acid inserts in the channel's "thumb" and "knuckle" domains are crucial for recognizing and being activated by FMRFamide. nih.gov

This recognition mechanism is distinct from that of other members of the superfamily, such as the acid-sensing ion channels (ASICs), which are gated by protons. nih.gov Although ASICs can be modulated by FMRFamide, they are not directly activated by it. This difference is likely due to the absence of the specific peptide-binding domains found in FaNaCs, reflecting an evolutionary divergence in ligand specificity. nih.gov The evolution within the DEG/ENaC superfamily thus showcases how a common structural scaffold can be adapted to respond to a wide array of stimuli, from neuropeptides to mechanical force and pH changes. nih.gov

Functional Redundancy Versus Functional Specificity Among FaRPs within a Species

A common feature of FaRP systems is the production of multiple, structurally similar peptides from a single gene. This raises the question of whether these different peptides have distinct, specific functions or if they are largely interchangeable, a concept known as functional redundancy.

Strong evidence for functional redundancy comes from studies on the Drosophila larval neuromuscular junction. jneurosci.org The Drosophila FMRFamide gene encodes a precursor that gives rise to at least eight different FaRPs. researchgate.net When seven of these peptides were individually applied to larval body-wall muscles, they all produced a strong enhancement of nerve-stimulated muscle contraction with nearly identical dose-response curves and potency. jneurosci.org Furthermore, when applied as a mixture mimicking their natural ratios, their effects were simply additive, with no evidence of unique or synergistic interactions. jneurosci.org This suggests that, for the modulation of larval muscle contraction, these seven peptides are functionally redundant. jneurosci.org

However, evidence for functional specificity also exists. Even within Drosophila, different FaRPs can have distinct effects on different tissues. annualreviews.org For example, structure-activity studies show that some FaRPs have different effects on the frequency of contractions of the heart versus the crop (a digestive organ), suggesting the existence of tissue-specific receptor subtypes that can distinguish between the peptides. annualreviews.org In locusts, FMRFamide and related peptides were found to enhance the action of the slow excitatory motor neuron but not the fast one, indicating specificity even within the same muscle system. ijbs.com The ability of different FaRPs to elicit stimulatory, inhibitory, or even biphasic responses on the heart rate in various insects further supports the idea of functional specificity, where the N-terminal structure of the peptide appears crucial for determining the specific cardioregulatory action. ijbs.com

Therefore, the relationship between different FaRPs within a species is complex. It is not a simple case of either complete redundancy or absolute specificity. Instead, a given set of peptides may act redundantly in one physiological context while exhibiting functional specificity in another, likely depending on the differential expression and ligand-binding properties of their receptors in various target tissues.

Table 2: List of Mentioned Compounds and Genes

| Name | Type | Description |

|---|---|---|

| D-Phe-Met-Arg-Phe amide | Peptide | A stereoisomer of the prototypical FMRFamide |

| FMRFamide | Peptide | Phe-Met-Arg-Phe-NH2; the founding member of the FaRP family oup.com |

| FLRFamide | Peptide | Phe-Leu-Arg-Phe-NH2; a common FaRP variant frontiersin.org |

| pQDPFLRFamide | Peptide | Pyroglutamylated-Asp-Pro-Phe-Leu-Arg-Phe-NH2; a molluskan FaRP frontiersin.org |

| DPKQDFMRFamide | Peptide | Asp-Pro-Lys-Gln-Asp-Phe-Met-Arg-Phe-NH2; a Drosophila FaRP jneurosci.org |

| GnIH | Peptide Family | Gonadotropin-inhibitory hormone; a vertebrate RFamide peptide family frontiersin.org |

| NPFF | Peptide Family | Neuropeptide FF; a vertebrate RFamide peptide family frontiersin.org |

| QRFP | Peptide Family | Pyroglutamylated RFamide peptide; a vertebrate RFamide peptide family frontiersin.org |

| PrRP | Peptide Family | Prolactin-releasing peptide; a vertebrate RFamide peptide family frontiersin.org |

| Kisspeptin | Peptide Family | A vertebrate RFamide peptide family frontiersin.org |

| Myosuppressins | Peptide Family | An insect FaRP family ending in FLRFamide annualreviews.org |

| Sulfakinins (SK) | Peptide Family | An insect FaRP family annualreviews.org |

| dFMRFamide | Gene | The Drosophila gene encoding FMRFamide-related peptides biologists.com |

| flp-1 | Gene | The C. elegans gene encoding FMRFamide-like peptides sdbonline.org |

| FaNaC | Receptor/Ion Channel | FMRFamide-gated Sodium Channel; a member of the DEG/ENaC family nih.gov |

| HyNaC | Receptor/Ion Channel | Hydra Na+ Channel; a peptide-gated channel from Hydra d-nb.info |

| ASIC | Receptor/Ion Channel | Acid-Sensing Ion Channel; a member of the DEG/ENaC family nih.gov |

| GPR147 | Receptor | The primary G protein-coupled receptor for GnIH frontiersin.org |

Advanced Methodological Approaches in D Phe Met Arg Phe Amide Research

Electrophysiological Techniques for Ion Channel and Neuronal Activity Measurement

In the leech, for instance, electrophysiological recordings have shown that FMRFamide and related analogs increase the excitability of the Retzius (R) cell. nih.gov Application of FMRFamide leads to a transient depolarization, triggering a barrage of action potentials, followed by a period of rhythmic bursting. nih.gov Furthermore, FMRFamide was found to broaden the plateau of the Ca2+-dependent action potential, suggesting a modulation of calcium channels. nih.gov

Studies on the freshwater snail Helisoma have demonstrated that FMRFamide and its analogs, FLRFamide and GDPFLRFamide, can suppress spontaneous rhythmic activity at a peripheral synapse. jneurosci.orgjneurosci.org Iontophoretic application of FMRFamide onto the soma of neuron 4 caused a hyperpolarization that suppressed action potentials. jneurosci.orgjneurosci.org When applied to the salivary gland, it also caused hyperpolarization, reducing the excitatory postsynaptic potentials (EPSPs) evoked by neuron 4. jneurosci.orgjneurosci.org

In the cuttlefish, Sepia officinalis, bath application of FMRFamide on identified centrifugal neurons of the optic lobe resulted in a significant reduction in the peak amplitude of both sodium and sustained calcium currents. biorxiv.org It also decreased both the transient (IA) and delayed rectifier (IK) outward potassium currents in these neurons, suggesting a strong inhibitory role. biorxiv.org Similarly, in Aplysia tail sensory neurons, FMRFamide and the related peptide myomodulin (B549795) decreased action potential duration and excitability by modulating multiple potassium currents, including the S-K+ current (IK,S) and the Ca2+-activated K+ current (IK,Ca). physiology.org

The direct gating of ion channels by FMRFamide has also been observed. In neurons of the snail Helix aspersa, FMRFamide induces a fast excitatory depolarization by directly activating an amiloride-sensitive sodium channel (FaNaC). sdbonline.org This peptide-gated ionotropic receptor represents a distinct mechanism of action compared to the more common G-protein coupled receptor pathways. sdbonline.org

Radioligand Binding Assays for High-Affinity Receptor Characterization

Radioligand binding assays are a cornerstone for characterizing the receptors that bind to FMRFamide and its analogs. These assays utilize a radioactively labeled ligand, often an analog of FMRFamide, to quantify receptor density (Bmax) and affinity (Kd) in various tissues.

In the optic lobe of the squid Loligo pealei, radioligand binding assays using the iodinated FMRFamide analog, [125I]-desaminoTyr-Phe-norLeu-Arg-Phe-amide ([125I]-daYFnLRFa), revealed specific, saturable, and high-affinity binding sites. nih.govuchicago.edu These studies determined a dissociation constant (Kd) of 0.15 nM and a maximum binding capacity (Bmax) of 237 fmol/mg of protein. nih.govuchicago.edu The binding was inhibited by guanine (B1146940) nucleotides, suggesting that the receptor is coupled to a G-protein. nih.govuchicago.edu

Similar assays performed on brain membranes of the land snail Helix aspersa using the same radioligand also identified both high- and low-affinity binding sites. nih.gov The high-affinity site had a Kd of 14 nM and a Bmax of 85 fmol/mg of protein, while the lower affinity site had a Kd of 245 nM and a Bmax of 575 fmol/mg of protein. nih.gov The structure-activity relationships derived from these binding assays correlated well with the cardiostimulatory effects of various FMRFamide analogs, confirming the physiological relevance of these receptors. nih.gov

Immunocytochemistry and Advanced Imaging for Peptide Localization and Distribution

Immunocytochemistry and advanced imaging techniques have been instrumental in visualizing the distribution of FMRFamide-like peptides within the nervous systems and peripheral tissues of various organisms. These methods use antibodies that specifically recognize the FMRFamide sequence to map the location of immunoreactive neurons and fibers.

In the blood-feeding bug Rhodnius prolixus, immunohistochemistry revealed over 200 immunoreactive cell bodies and their processes throughout the central and peripheral nervous systems. nih.govcapes.gov.br Immunoreactive fibers were observed in neurohemal sites, salivary glands, and the gut, suggesting diverse roles in neurotransmission, neurohormonal release, and endocrine function. nih.gov

Studies in the elasmobranch fish Scyliorhinus canicula showed a wide distribution of FMRFamide-like immunoreactivity, primarily in the telencephalon and diencephalon. nih.gov Positive cells and fibers were found in hypothalamic nuclei and the pituitary gland, pointing to a role in neuroendocrine regulation. nih.gov In the isopod Idotea emarginata, FMRFamide-immunoreactive efferent neurons were identified, with axons forming varicosities on muscle fibers and in pericardial organs, suggesting a modulatory role in neuromuscular performance. uni-konstanz.de

In mollusks like Helix aspersa, immunocytochemistry has revealed a highly developed peripheral nervous system with FMRFamide-containing nerves associated with the muscular fibers of the reproductive and digestive tracts. frontiersin.org These findings, combined with observations in other species, highlight the widespread and functionally diverse distribution of FMRFamide-related peptides. frontiersin.org

More advanced techniques like mass spectrometry imaging (MSI) have been used to distinguish the distribution of FMRFamide-like peptides from other RFamide peptides in the retrocerebral complex of the American cockroach, providing a more detailed and specific localization. ijbs.comnih.gov

Molecular Cloning, Gene Expression Analysis, and In Situ Hybridization

Molecular cloning has been fundamental in identifying and sequencing the genes that encode FMRFamide receptors and their precursor proteins. This has provided a foundation for understanding the diversity and evolution of the FMRFamide signaling system.

The first successful molecular cloning and functional expression of an insect FMRFamide receptor was achieved in Drosophila melanogaster. nih.govpnas.orgpnas.orgexlibrisgroup.com An orphan receptor was cloned and, when expressed in Chinese hamster ovary (CHO) cells, was found to be activated by FMRFamide with high affinity. nih.govpnas.orgexlibrisgroup.com Screening of intrinsic Drosophila FMRFamides revealed that the receptor had the highest affinity for Drosophila FMRFamide-6 (PDNFMRFamide). nih.govpnas.orgexlibrisgroup.com

In situ hybridization techniques have been used to visualize the cellular distribution of FMRFamide gene transcripts. In Drosophila, these studies revealed a restricted and cell-specific pattern of FMRFamide gene expression in the central nervous system during embryonic and larval stages. nih.gov The pattern of hybridization signals generally corresponded to the location of FMRFamide-immunoreactive neurons, indicating that the specific pattern of peptide expression is due to restricted gene transcription. nih.gov Further studies showed that this pattern of gene expression is largely maintained throughout metamorphosis into adulthood. nih.gov

Double-labeled in situ hybridization has been employed to investigate the co-localization of FMRFamide and other neuropeptide mRNAs. In the brains of the flies Musca domestica and Drosophila melanogaster, this technique demonstrated that the mRNAs for the circadian neuropeptide PDF and FMRFamide are located in distinctly different cells, suggesting they are not co-released from the same neurons. oup.com

Mass Spectrometry for Peptide Identification, Quantification, and Post-Translational Analysis

Mass spectrometry (MS) has become an indispensable tool for the identification, quantification, and analysis of post-translational modifications of FMRFamide and its related peptides. Techniques like MALDI-TOF MS and electrospray ionization (ESI) MS allow for the precise determination of peptide masses and sequences from complex biological samples.

In the American cockroach, Periplaneta americana, MALDI-TOF MS combined with immunocytochemistry was used to study the peptidome of single FMRFamide-related peptide-expressing neurons. nih.gov This approach identified a truncated form of a previously known peptide and confirmed that the peptide complement was identical in different thoracic ganglia. nih.gov

In the snail Helisoma, a combination of high-performance liquid chromatography (HPLC), radioimmunoassay (RIA), and mass spectrometry led to the identification of FMRFamide and two of its analogs, FLRFamide and GDPFLRFamide, in the nervous system and salivary glands. jneurosci.orgjneurosci.org

Mass spectrometry is also crucial for studying post-translational modifications (PTMs). In the snail Lymnaea stagnalis, research has focused on the processing of the FMRFamide gene precursor, which can undergo alternative splicing to produce different sets of peptides. nih.gov In Aplysia californica, MS-based techniques have been used to identify D-amino acid-containing peptides (DAACPs) derived from the FMRFamide precursor, a significant post-translational modification that can alter peptide stability and function. nih.gov The myosuppressin peptide in the American lobster, a member of the FMRFamide-like peptide family, has also been shown to undergo PTMs that affect its bioactivity. bowdoin.edu

Site-Directed Mutagenesis and Chimeric Receptor Studies for Ligand-Receptor Interaction Elucidation

Site-directed mutagenesis and the creation of chimeric receptors are powerful techniques used to pinpoint the specific amino acid residues involved in the interaction between FMRFamide and its receptors. By systematically altering the amino acid sequence of a receptor, researchers can determine which residues are critical for ligand binding and receptor activation.

Studies on the FMRFamide-gated sodium channel (FaNaC) have utilized these approaches to understand the molecular basis of peptide sensitivity. nih.govresearchgate.net By comparing FaNaC sequences from different species and creating mutations, researchers have identified a pocket of amino acid residues that determines the activation of these channels by neuropeptides. nih.govresearchgate.net Transplanting segments between FaNaCs with different FMRFamide potencies has also been shown to alter ligand sensitivity, further highlighting the importance of specific receptor domains. nih.gov

In Caenorhabditis elegans, genetic studies involving mutant EGL-6 receptors, which are related to FMRFamide receptors, have helped to identify the endogenous peptide ligands. nih.gov By creating deletion alleles of genes encoding FMRFamide-like peptides (flp-10 and flp-17), researchers could show that these peptides are involved in regulating the EGL-6 receptor in vivo. nih.gov

Peptide Synthesis and Rational Design of D-Amino Acid Containing Analogs

The chemical synthesis of FMRFamide and its analogs has been crucial for structure-activity relationship (SAR) studies and for developing novel research tools and potential therapeutic agents. Solid-phase peptide synthesis (SPPS) is a common method used to produce these peptides. pacific.edu

SAR studies have revealed key structural features necessary for the biological activity of FMRFamide. The C-terminal Arg-Phe-amide sequence is critical for activity, and its modification, such as substitution with D-amino acids or removal of the amide group, significantly reduces potency. biosyn.com The N-terminal portion of the peptide is more tolerant of substitutions, although a minimum length of four residues is generally important for activity. biosyn.com

The rational design of FMRFamide analogs has led to the creation of peptides with improved properties. For example, a chimeric peptide of met-enkephalin (B1676343) and FMRFamide was designed and synthesized with D-alanine and p-Cl-phenylalanine substitutions to enhance its bioavailability and ability to cross the blood-brain barrier. nih.gov

The synthesis of D-amino acid-containing analogs is of particular interest because these peptides often exhibit increased resistance to proteolytic degradation. lifetein.com The inclusion of D-amino acids can enhance the stability of peptides in biological fluids, making them more suitable for prolonged experimental studies. lifetein.com

Emerging Research Areas and Future Perspectives for D Phe Met Arg Phe Amide

Exploration of Novel FaRPs and D-Peptide Analogs with Enhanced Specificity and Potency

The field of neuropeptide research is continually advancing through the discovery and synthesis of novel analogs with improved characteristics. The modification of native peptide sequences, such as the introduction of D-amino acids, is a key strategy to enhance stability, receptor affinity, and biological activity.

The exploration of novel FMRFamide-related peptides (FaRPs) has revealed a vast diversity of sequences and functions across the animal kingdom. ijbs.comnih.gov These peptides, all sharing the C-terminal RF-amide motif, are involved in a wide array of physiological processes, including cardiovascular regulation, feeding behavior, and reproduction. ijbs.comnih.gov The inherent instability of natural peptides, which are susceptible to degradation by proteases, has driven the development of more robust analogs. tandfonline.com

The substitution of L-amino acids with their D-enantiomers is a well-established method to increase peptide stability and resistance to enzymatic degradation. tandfonline.comnih.govlifetein.com This modification can lead to a longer half-life in biological systems, which is a desirable characteristic for therapeutic agents. tandfonline.com In some cases, peptides containing D-amino acids exhibit even greater biological activity than their all-L-amino acid counterparts. mdpi.com The introduction of a D-phenylalanine at the N-terminus of FMRFamide to create D-Phe-Met-Arg-Phe amide is a prime example of this strategy, aimed at creating a more potent and stable molecule. nih.govbiosyn.com Research has shown that while the C-terminal RF-amide is critical for the activity of FMRFamide, modifications at the N-terminus can be made to enhance its properties. biosyn.com

| Compound Name | Structure | Key Feature |

| FMRFamide | Phe-Met-Arg-Phe-NH2 | Naturally occurring L-amino acid peptide |

| This compound | D-Phe-Met-Arg-Phe-NH2 | D-amino acid substitution at the N-terminus |

| FLRFamide | Phe-Leu-Arg-Phe-NH2 | Analog with Leucine substitution |

| YGGFMRFamide | Tyr-Gly-Gly-Phe-Met-Arg-Phe-NH2 | N-terminally extended analog |

Elucidation of Undiscovered Receptor Subtypes and Ligand Selectivities

FMRFamide and its related peptides exert their effects by binding to specific receptors, primarily G protein-coupled receptors (GPCRs) and, in some invertebrates, ligand-gated ion channels. biosyn.comsb-peptide.com A key area of ongoing research is the identification and characterization of the full repertoire of receptors that interact with FaRPs and their synthetic analogs.

The existence of multiple receptor subtypes for FaRPs has been established, each with distinct pharmacological profiles and tissue distribution. acs.org For instance, in Drosophila melanogaster, different FaRPs encoded by distinct genes act on different receptors, mediating a variety of biological effects. nih.gov The discovery of new receptor subtypes is crucial for understanding the specific physiological roles of different FaRPs.

The introduction of a D-amino acid in this compound can alter its binding affinity and selectivity for different receptor subtypes. The stereochemistry of the N-terminal amino acid can influence how the peptide fits into the binding pocket of a receptor. This can lead to enhanced selectivity for a particular receptor subtype over others, which is a highly sought-after property in drug development. For example, in the melanocortin system, the substitution of L-Phe with D-Phe dramatically increases the potency of peptide agonists at their receptors. wikipedia.org While direct comparative studies on this compound are limited, the principle suggests that it may exhibit a different receptor interaction profile compared to the native FMRFamide. The development of radiolabeled versions of this compound could facilitate receptor binding assays to quantify its affinity for known and potentially novel FaRP receptors.

Investigation into Complex Behavioral Networks and Integrative Physiological Actions in Model Organisms

FMRFamide-related peptides are known to be involved in a wide range of complex behaviors and physiological processes in various model organisms, from mollusks to mammals. ijbs.comgenscript.com These peptides can act as neurotransmitters, neuromodulators, or hormones, influencing everything from heart rate and gut motility to learning and memory. ijbs.commedchemexpress.com

In mollusks, FMRFamide itself is a potent cardioexcitatory neuropeptide. mdpi.comsb-peptide.com In mammals, FMRFamide-like peptides have been implicated in the modulation of pain, feeding behavior, and hormone secretion. nih.gov Studies in gastropods have shown that FMRFamide can be a substrate source for nitric oxide synthase, indicating its involvement in complex signaling pathways.

The enhanced stability and potentially altered receptor selectivity of this compound make it a valuable tool for investigating these complex networks. By administering this analog to model organisms, researchers can study its effects on behavior and physiology with the knowledge that the peptide is less likely to be rapidly degraded. For example, studies in Drosophila have shown that a D-amino acid-containing FaRP analog, DPKQDFMRFamide, enhances fictive locomotion. ijbs.com The long-lasting effects of this compound could help to unravel the intricate downstream signaling pathways and neuronal circuits that are modulated by FaRPs. This could lead to a better understanding of how these peptides contribute to the integration of physiological functions and the control of behavior.

Development of Selective Pharmacological Tools for Research Applications

A major goal in neuropeptide research is the development of selective agonists and antagonists that can be used as pharmacological tools to probe the function of specific receptors and pathways. The unique properties of D-amino acid-containing peptides make them excellent candidates for the development of such tools.

The increased stability of this compound is a significant advantage for its use as a research tool, as it allows for more reliable and reproducible experimental results. tandfonline.com Furthermore, the potential for altered receptor selectivity could be exploited to create ligands that target specific FaRP receptor subtypes. wikipedia.org

Q & A

Basic Research Questions

Q. What analytical techniques are essential for verifying the purity and sequence of D-Phe-met-arg-phe amide in synthetic batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., using C16 amide columns) is critical for assessing purity, while mass spectrometry (MS) confirms molecular weight and sequence accuracy. For sequence validation, tandem MS (MS/MS) with collision-induced dissociation provides peptide fragmentation patterns .

- Data Contradiction Note : Discrepancies in purity (>95% vs. <90%) may arise from solvent residues (e.g., TFA) or incomplete coupling during solid-phase synthesis. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How should researchers design experiments to optimize this compound solubility for in vitro assays?

- Experimental Design : Test solubility in buffers of varying pH (e.g., phosphate-buffered saline at pH 7.4) and polarity (e.g., DMSO/water mixtures). Centrifugation (10,000 × g, 10 min) followed by spectrophotometric quantification (280 nm) can identify aggregation. Pre-treatment with reducing agents (e.g., TCEP) may resolve disulfide-mediated insolubility .

Q. What protocols ensure batch-to-batch consistency in custom peptide synthesis?

- Quality Control Framework : Request MS and HPLC analyses for all batches (minimum standards). For sensitive assays (e.g., cell-based studies), specify additional tests: peptide content analysis (to normalize concentrations), endotoxin screening, and TFA removal (<1% via lyophilization). Document lot-specific data in a centralized repository for cross-comparison .

Advanced Research Questions

Q. How can computational modeling guide the structural analysis of this compound interactions with target receptors?

- Advanced Methodology : Use molecular dynamics (MD) simulations (e.g., Rosetta Suite) to predict binding modes. Template structures (e.g., PDB 6UM2) enable homology modeling of peptide-receptor interfaces. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

- Data Interpretation Tip : Discrepancies between computational and experimental ΔG values may indicate overlooked solvation effects or conformational flexibility. Re-optimize force fields or apply umbrella sampling for free-energy landscapes .

Q. What strategies resolve contradictions in bioactivity data across studies using this compound analogs?

- Critical Analysis Framework :

Compare experimental conditions: Buffer composition (e.g., divalent cations), temperature, and assay endpoints (e.g., IC50 vs. EC50).

Validate antibody/reagent specificity (e.g., cross-reactivity screens via ELISA).

Replicate conflicting studies with standardized protocols (e.g., NIH rigor guidelines) and report inter-lab variability .

Q. How should researchers design a data management plan (DMP) for studies involving this compound?

- DMP Elements :

- Data Types : Include raw HPLC chromatograms, MS spectra, and bioassay datasets.

- Preservation : Store in FAIR-compliant repositories (e.g., Zenodo) with metadata (e.g., synthesis conditions, solvent lot numbers).

- Validation : Embed positive/negative controls in all assays and document statistical thresholds (e.g., p < 0.01) .

Methodological Best Practices

Q. What are the key components of a reproducible synthesis protocol for this compound?

- Protocol Checklist :

- Reagents : Specify resin type (e.g., Rink amide), coupling agents (e.g., HBTU/DIPEA), and cleavage conditions (e.g., TFA:thioanisole:water 95:3:2).

- Instrumentation : Detail HPLC gradients (e.g., 5–95% acetonitrile in 30 min) and MS parameters (e.g., ESI+ mode).

- Troubleshooting : Address common failures (e.g., truncated peptides) via double-coupling steps or alternative protecting groups .

Q. How can researchers validate the specificity of this compound in binding assays?

- Validation Workflow :

Competition Assays : Co-incubate with excess scrambled peptide to confirm signal reduction.

Mutagenesis : Modify key residues (e.g., Arg → Ala) and assess binding loss via SPR.

Orthogonal Techniques : Combine SPR with fluorescence polarization (FP) to rule out artifactual interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.